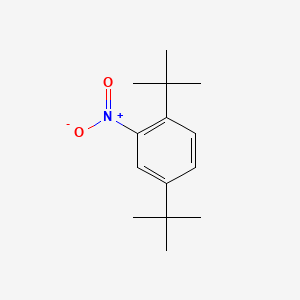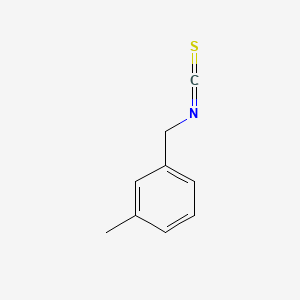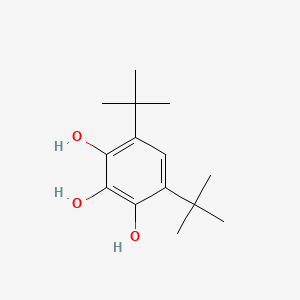
4,6-二甲基嘧啶二羧酸二甲酯
描述
Dimethyl pyrimidine-4,6-dicarboxylate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl pyrimidine-4,6-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl pyrimidine-4,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl pyrimidine-4,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
发光金属有机框架 (MOFs)
4,6-二甲基嘧啶二羧酸二甲酯 (pmdc) 已被用于合成化学式为 {[Pb 5 (μ 3 -OH)(μ 3 -NO 3) 3 (μ 6 -pmdc) 3]·H 2 O} 的 3D MOF . 该 MOF 表现出蓝绿色的光致发光发射,其强度明显高于游离的 H 2 pmdc 配体 . 该特性使其成为光电子学和传感应用的潜在候选者 .
氧化环二聚化
已报道了一种前所未有的 2H-氮杂环丙烷-2-羧酸酯氧化环二聚化反应,该反应生成嘧啶-4,6-二羧酸酯 . 该反应由三乙胺促进,涉及一个氮杂环丙烷分子在 C-C 键上断裂,另一个在 C=N 键上断裂 . 这一发现可能对有机合成领域产生影响 .
催化和储能
4,6-二甲基嘧啶二羧酸二甲酯的独特结构提供了多种应用,从催化和有机合成到储能. 然而,来源中未提供这些应用的具体细节.
放射性药物探针
4,6-二甲基嘧啶二羧酸二甲酯已用于合成具有有机金属 Fac-[M (CO)3] (M = Re 和 99mTc) 核心的单体和二聚体配合物 . 这些配合物正在被研究作为潜在的放射性药物探针 .
安全和危害
生化分析
Biochemical Properties
Dimethyl pyrimidine-4,6-dicarboxylate plays a crucial role in biochemical reactions, particularly as a ligand in metal-organic frameworks. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a bis-bidentate bridging ligand, forming complexes with transition metals such as iron, cobalt, nickel, zinc, and copper . These interactions are essential for constructing one-dimensional metal complexes, which have significant implications in biochemical and industrial applications.
Molecular Mechanism
The molecular mechanism of dimethyl pyrimidine-4,6-dicarboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The compound’s ability to form complexes with transition metals is a key aspect of its molecular mechanism. These metal complexes can influence various biochemical pathways, including those involved in cellular metabolism and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl pyrimidine-4,6-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of dimethyl pyrimidine-4,6-dicarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
Dimethyl pyrimidine-4,6-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular functions and overall metabolic activity . Understanding these pathways is essential for elucidating the compound’s role in cellular physiology and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of dimethyl pyrimidine-4,6-dicarboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
Dimethyl pyrimidine-4,6-dicarboxylate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
dimethyl pyrimidine-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-3-6(8(12)14-2)10-4-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJKDWVSIIOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286238 | |
| Record name | dimethyl pyrimidine-4,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-43-3 | |
| Record name | 4,6-Dimethyl 4,6-pyrimidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6345-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44349 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6345-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl pyrimidine-4,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)





![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)
![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)






